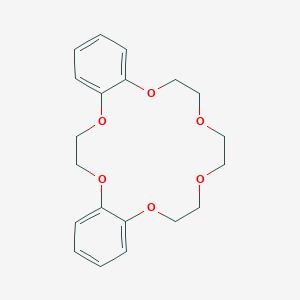![molecular formula C7H11Br B082479 1-Bromobicyclo[2.2.1]heptane CAS No. 13474-70-9](/img/structure/B82479.png)
1-Bromobicyclo[2.2.1]heptane
Übersicht
Beschreibung
1-Bromobicyclo[2.2.1]heptane, also known as 1-bromonorbornane, is a bicyclic organic compound with the molecular formula C₇H₁₁Br. It features a bromine atom attached to one of the bridgehead carbons of the bicyclo[2.2.1]heptane structure. This compound is of interest due to its unique structural properties and its reactivity in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromobicyclo[2.2.1]heptane can be synthesized through several methods:
Bromination of Norbornane: One common method involves the bromination of norbornane using bromine (Br₂) in the presence of a radical initiator such as light or heat. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom at the bridgehead position.
Addition of Hydrogen Bromide to Norbornene: Another method involves the addition of hydrogen bromide (HBr) to norbornene. This reaction typically occurs under acidic conditions and follows Markovnikov’s rule, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves the bromination of norbornane due to its simplicity and efficiency. The reaction is typically carried out in large reactors with controlled temperature and light conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromobicyclo[2.2.1]heptane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: Due to the presence of the bromine atom, this compound can undergo nucleophilic substitution reactions. the steric hindrance at the bridgehead position makes it less reactive in typical S_N2 reactions.
Elimination Reactions: This compound can also undergo elimination reactions to form norbornene. The elimination typically requires strong bases and high temperatures.
Common Reagents and Conditions
Nucleophilic Substitution: Silver nitrate (AgNO₃) in aqueous solution at 150°C.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) at high temperatures.
Major Products
Nucleophilic Substitution: Formation of norbornyl alcohol.
Elimination: Formation of norbornene.
Wissenschaftliche Forschungsanwendungen
1-Bromobicyclo[2.2.1]heptane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The unique structure of this compound makes it useful in the development of novel materials with specific properties.
Drug Discovery: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 1-bromobicyclo[2.2.1]heptane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The bridgehead position stabilizes the carbocation, allowing the reaction to proceed via the S_N1 mechanism. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
1-Bromobicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
1-Chlorobicyclo[2.2.1]heptane: Similar structure but with a chlorine atom instead of bromine. It is less reactive in nucleophilic substitution reactions due to the lower leaving group ability of chlorine compared to bromine.
1-Iodobicyclo[2.2.1]heptane: Similar structure but with an iodine atom. It is more reactive in nucleophilic substitution reactions due to the higher leaving group ability of iodine.
Norbornane: The parent hydrocarbon without any halogen substitution. It is less reactive and serves as a starting material for the synthesis of halogenated derivatives.
This compound is unique due to the presence of the bromine atom, which imparts specific reactivity and makes it useful in various chemical transformations.
Eigenschaften
IUPAC Name |
1-bromobicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c8-7-3-1-6(5-7)2-4-7/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGQMFDJANKDLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00158919 | |
| Record name | Bicyclo(2.2.1)heptane, 1-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13474-70-9 | |
| Record name | Bicyclo(2.2.1)heptane, 1-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013474709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo(2.2.1)heptane, 1-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


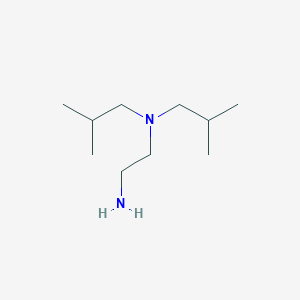
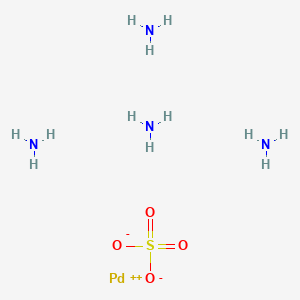
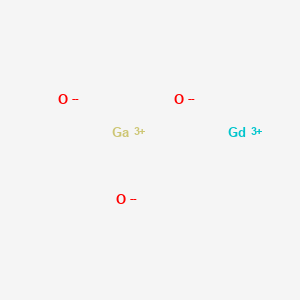
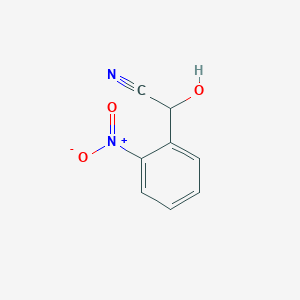
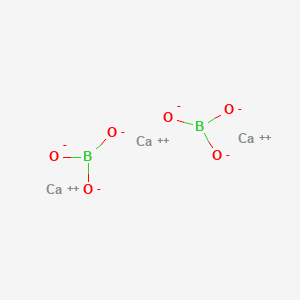
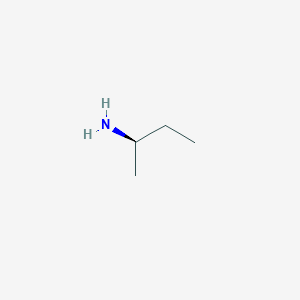
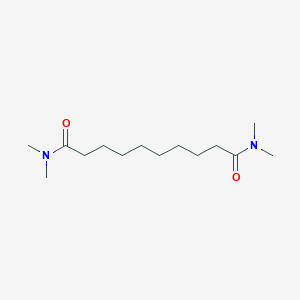
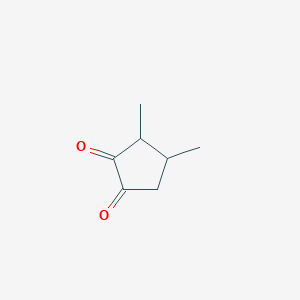
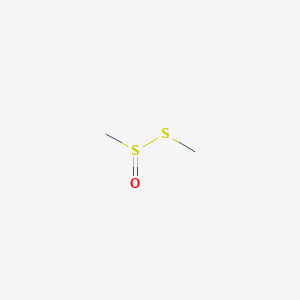

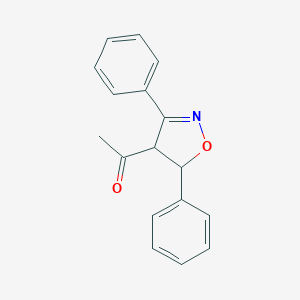
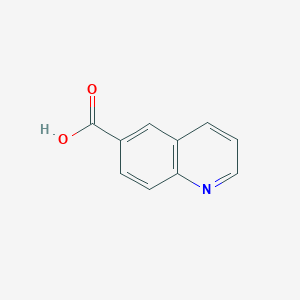
![(3S,9R,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B82421.png)
